
N-(4-(Methylthio)butan-2-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Methylthio)butan-2-yl)thietan-3-amine is a chemical compound characterized by the presence of a thietan ring and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Methylthio)butan-2-yl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide, leading to the formation of the thietan ring . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Methylthio)butan-2-yl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the thietan ring or the methylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thietan ring .
Scientific Research Applications
N-(4-(Methylthio)butan-2-yl)thietan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(Methylthio)butan-2-yl)thietan-3-amine involves its interaction with molecular targets through its functional groups. The thietan ring and methylthio group can participate in various chemical interactions, influencing biological pathways and molecular processes . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylbutan-2-yl)-4-(methylthio) aniline: Shares the methylthio group but differs in the overall structure.
Thiazoles: Contain a sulfur and nitrogen heterocycle, similar to the thietan ring.
Uniqueness
N-(4-(Methylthio)butan-2-yl)thietan-3-amine is unique due to its combination of a thietan ring and a methylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H17NS2 |
|---|---|
Molecular Weight |
191.4 g/mol |
IUPAC Name |
N-(4-methylsulfanylbutan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C8H17NS2/c1-7(3-4-10-2)9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
QESHPHSXRYGRSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


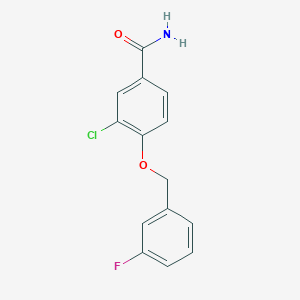

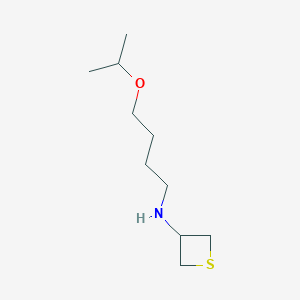
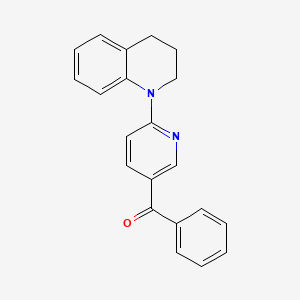
![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)

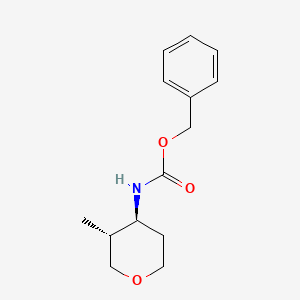
![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)
![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)

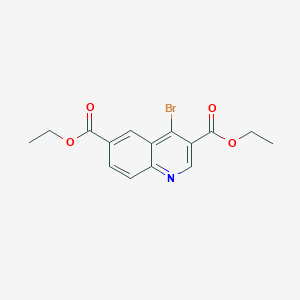
![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)
